2-Chloro-4-hydroxy-5-fluoropyrimidine

Thermal Stability Physical Form Melting Point

Researchers synthesizing fluorinated pyrimidine APIs often face limited selective functionalization options with standard 5-fluorouracil precursors. 2-Chloro-4-hydroxy-5-fluoropyrimidine (CAS 155-12-4) solves this through its distinct C2-Cl/C5-F/4-oxo substitution pattern, enabling orthogonal derivatization unavailable from 2,4-dichloro or 2-hydroxy analogs. • Direct amination to 5-fluorocytosine (antifungal API) via selective C2 nucleophilic substitution. • Enzymatic C2-hydroxylation route to 5-fluorouracil, bypassing traditional harsh fluorination. • Pd-catalyzed Suzuki/Sonogashira coupling at C2-Cl for rapid library diversification; C5-F modulates metabolic stability. Supplied with full QA documentation; research-use packaging with global ambient shipping.

Molecular Formula C4H2ClFN2O
Molecular Weight 148.52 g/mol
CAS No. 155-12-4
Cat. No. B086934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-hydroxy-5-fluoropyrimidine
CAS155-12-4
Molecular FormulaC4H2ClFN2O
Molecular Weight148.52 g/mol
Structural Identifiers
SMILESC1=C(C(=O)NC(=N1)Cl)F
InChIInChI=1S/C4H2ClFN2O/c5-4-7-1-2(6)3(9)8-4/h1H,(H,7,8,9)
InChIKeyFHTLMXYURUPWJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-4-hydroxy-5-fluoropyrimidine: Halogenated Pyrimidine Building Block


2-Chloro-4-hydroxy-5-fluoropyrimidine (CAS 155-12-4) is a heterocyclic building block belonging to the class of 5-fluoropyrimidines, distinguished by a 2-chloro substituent and a 4-oxo (hydroxy) functionality [1]. It is also known as 2-chloro-5-fluoropyrimidin-4-ol or 2-chloro-5-fluoro-3H-pyrimidin-4-one [1]. This fluorinated and chlorinated pyrimidine derivative is of high interest in medicinal chemistry and pharmaceutical research as a versatile intermediate .

Procurement Risks of 2-Chloro-4-hydroxy-5-fluoropyrimidine Analogs


In-class 5-fluoropyrimidines cannot be simply interchanged due to the critical influence of the substitution pattern on both chemical reactivity and biological activity. The specific combination of chlorine at the 2-position, fluorine at the 5-position, and the 4-oxo/hydroxy group in this compound creates a unique electrophilic and nucleophilic landscape . This differs significantly from analogs such as 2,4-dichloro-5-fluoropyrimidine, 5-fluorouracil, or 2-chloro-5-fluoropyrimidine, each of which possesses a different leaving group profile, hydrogen-bonding capacity, and metabolic stability, leading to divergent synthetic outcomes and biological properties .

2-Chloro-4-hydroxy-5-fluoropyrimidine: Comparative Evidence


Thermal Stability vs 5-Fluorouracil

2-Chloro-4-hydroxy-5-fluoropyrimidine (CAS 155-12-4) exhibits a significantly lower melting point and distinct solid-state behavior compared to the established anticancer agent 5-fluorouracil (5-FU) [1][2]. The difference in melting point indicates a lower energy crystal lattice, which can correlate with differences in solubility and formulation behavior [1][2].

Thermal Stability Physical Form Melting Point

Enzymatic Conversion to 5-Fluorouracil

Microbial enzymatic hydroxylation of 4-hydroxy-5-fluoropyrimidine (the tautomeric form of the target compound) was shown to take place at the C2 position of the pyrimidine ring, giving rise to 5-fluorouracil [1]. In contrast, the analogous 2-hydroxy-5-fluoropyridine was never hydroxylated by microorganisms at the C4 position to give rise to 5-fluorouracil [1]. This demonstrates a distinct metabolic fate and a unique biotechnological route to 5-FU from this specific compound.

Microbial Biotransformation Enzymatic Hydroxylation Fluoropyrimidine Metabolism

Dual Enzyme Inhibition Profile

2-Chloro-4-hydroxy-5-fluoropyrimidine is reported to inhibit the synthesis of DNA by inhibiting DNA polymerase and to inhibit protein synthesis by inhibiting ribonucleotide reductase [1][2]. While 5-FU's primary mechanism is thymidylate synthase inhibition, this compound's reported dual inhibition profile suggests a potentially distinct mode of action that could be exploited for therapeutic differentiation . However, specific quantitative IC50 data for the target compound against these enzymes is not available in the open literature, limiting a direct numerical comparison.

DNA Polymerase Inhibition Ribonucleotide Reductase Inhibition Antiviral Mechanism

Regioisomer Synthesis Yield

A patent describes the synthesis of the regioisomer 2-hydroxy-4-chloro-5-fluoropyrimidine (the 2-hydroxy isomer) in yields of over 90% of theory from 2,5-difluoro-4-chloropyrimidine [1]. This high yield for the regioisomer provides a benchmark for the efficiency of selective halogen substitution reactions on this fluoropyrimidine core. While direct yield data for 2-chloro-4-hydroxy-5-fluoropyrimidine is not available from the same source, this demonstrates the high synthetic accessibility of the core scaffold.

Synthetic Yield Process Chemistry Fluorocytosine Intermediate

One-Pot Synthesis from 5-Fluorouracil

A validated, two-step, one-pot synthesis for 2-chloro-4-hydroxy-5-fluoropyrimidine is reported, starting from 5-fluorouracil (5-FU) and proceeding through the intermediate 2,4-dichloro-5-fluoropyrimidine . This one-pot protocol streamlines production, reduces purification steps, and enhances overall efficiency compared to traditional multi-step sequences. This represents a direct advantage over alternative synthetic routes that may require isolation of intermediates, increasing time and cost.

Synthetic Efficiency One-Pot Synthesis Industrial Process

2-Chloro-4-hydroxy-5-fluoropyrimidine: Application Scenarios


Biotechnological Production of 5-Fluorouracil

Procure this compound as a substrate for the enzymatic or microbial production of 5-fluorouracil, leveraging the demonstrated selective C2-hydroxylation pathway not available from 2-hydroxy-5-fluoropyridine [1]. This offers a potential biocatalytic route for the synthesis of this essential chemotherapeutic agent.

Synthesis of 5-Fluorocytosine (Flucytosine)

Utilize 2-chloro-4-hydroxy-5-fluoropyrimidine as a key intermediate in the synthesis of the antifungal drug 5-fluorocytosine. The compound can be aminated to directly yield 5-fluorocytosine, a route that leverages the specific halogenation pattern for selective nucleophilic substitution [1].

Development of Novel Antiviral and Anticancer Agents

Employ this compound as a core scaffold for medicinal chemistry campaigns targeting DNA polymerase and ribonucleotide reductase, based on its reported dual inhibition profile [1]. This distinct mechanism, compared to 5-FU, provides a rationale for exploring new chemical entities with potentially improved therapeutic indices.

Cross-Coupling and Diversification

Use the chlorine substituent at the 2-position as a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) to rapidly diversify the pyrimidine core. The presence of the fluorine atom at the 5-position can modulate the electronic properties and metabolic stability of the resulting analogs [1].

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